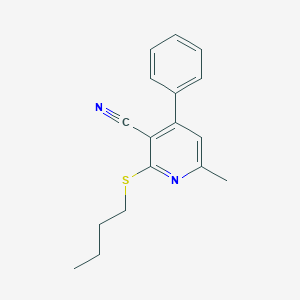
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile, also known as BSMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BSMN belongs to the family of nicotinonitrile compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the body's immune response to infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has several advantages for lab experiments, including its relatively low toxicity and high solubility in water. However, its use in experiments may be limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile. One potential area of study is its potential use in drug discovery and development, particularly for the treatment of cancer and inflammatory diseases. Another area of study is its role in understanding the underlying mechanisms of various diseases, including cancer, inflammation, and infection. Additionally, further research is needed to better understand 2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile's mechanism of action and to optimize its synthesis and formulation for use in scientific research.
Métodos De Síntesis
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with butyl mercaptan, followed by the reaction with methyl iodide and phenylboronic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential use in drug discovery and development, as well as for its role in understanding the underlying mechanisms of various diseases.
Propiedades
Nombre del producto |
2-(Butylsulfanyl)-6-methyl-4-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C17H18N2S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-butylsulfanyl-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2S/c1-3-4-10-20-17-16(12-18)15(11-13(2)19-17)14-8-6-5-7-9-14/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
MDVFAHFYQYPLLC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C(=CC(=N1)C)C2=CC=CC=C2)C#N |
SMILES canónico |
CCCCSC1=NC(=CC(=C1C#N)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



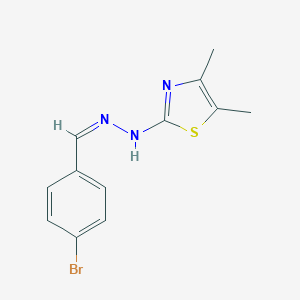
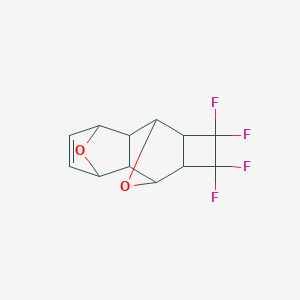
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)
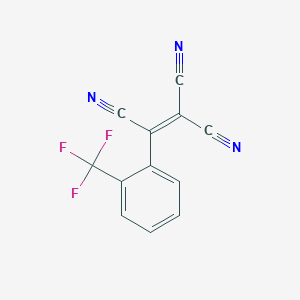
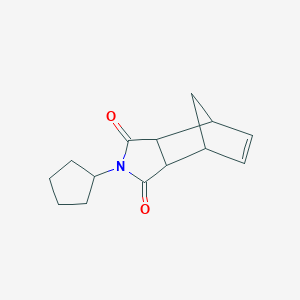
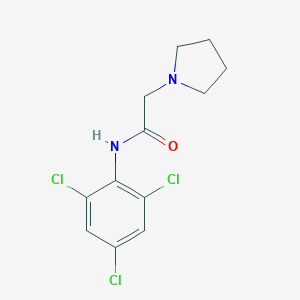
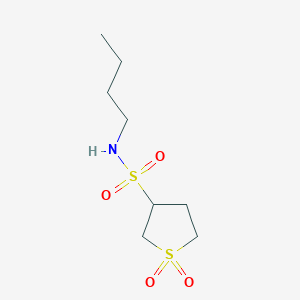
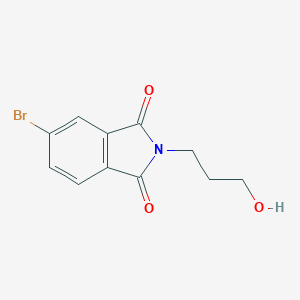
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
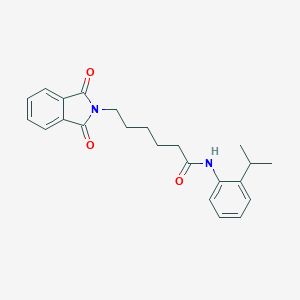
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)